N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide
Description
Historical Development of Benzothiazole-Thienopyridine Hybrid Research
Benzothiazole and thienopyridine derivatives have independently garnered attention for their broad-spectrum biological activities. Benzothiazoles, first synthesized in the late 19th century, emerged as antimicrobial and anticancer agents due to their ability to intercalate DNA and inhibit microbial enzymes. Thienopyridines, particularly 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, gained prominence in the 1980s as antiplatelet agents, with clopidogrel serving as a landmark drug. The fusion of these scaffolds began in the early 2000s, driven by the need to overcome drug resistance and enhance target specificity.
Early hybrid systems, such as bis-thiazoles linked to quinoxaline or thienothiophene , demonstrated improved antibacterial activity against Staphylococcus aureus and Bacillus subtilis compared to parent compounds. For instance, compound 12a in a 2023 study exhibited a 12 mm inhibitory zone against S. aureus, matching the efficacy of tobramycin. Concurrently, thienopyridine modifications, including acetyl and benzamide substitutions, were shown to enhance blood-brain barrier permeability and metabolic stability.
Table 1: Key Milestones in Benzothiazole-Thienopyridine Hybrid Research
The integration of benzothiazole with thienopyridine addressed limitations such as poor solubility and microbial efflux pump evasion. Molecular docking studies against dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase further validated hybrid systems’ ability to disrupt bacterial folate metabolism and protein synthesis.
Evolution of Trifluoromethyl Benzamide in Medicinal Chemistry Research
The trifluoromethyl (-CF₃) group has become a cornerstone in drug design due to its electron-withdrawing properties, metabolic stability, and lipophilicity enhancement. Introduced into benzamide frameworks in the 1990s, trifluoromethyl benzamides initially served as kinase inhibitors and antimicrobial agents. A 2021 patent detailed a novel synthesis of 2-trifluoromethyl benzamide via hydrogenation-dechlorination and hydrolysis, achieving 67% yield and 97% purity. This method avoided toxic intermediates, aligning with green chemistry principles.
Table 2: Evolution of Trifluoromethyl Benzamide Synthesis
In hybrid molecules, the trifluoromethyl benzamide moiety enhances target binding through hydrophobic interactions and fluorine-specific hydrogen bonding. For example, 3-(trifluoromethyl)benzamide derivatives in anti-tubercular agents exhibited MIC values of 0.5 µg/mL against Mycobacterium tuberculosis by inhibiting DprE1, a key enzyme in cell wall synthesis.
Current Scientific Research Landscape and Significance
The current research landscape emphasizes molecular hybridization to combat multidrug-resistant pathogens. Hybrids like the target compound leverage three pharmacophoric elements:
- Benzothiazole : Disrupts bacterial DNA gyrase and topoisomerase IV.
- Tetrahydrothienopyridine : Enhances solubility and CNS penetration.
- Trifluoromethyl benzamide : Improves metabolic stability and target affinity.
Recent studies employ one-pot multicomponent reactions and microwave irradiation to streamline synthesis. For instance, a 2023 protocol achieved 85% yield for a benzothiazole-thienopyridine hybrid using EtOH/TEA under reflux. Computational tools, including molecular dynamics and QSAR modeling, now guide rational design by predicting binding modes against proteins like DHFR and DprE1.
Emerging Applications :
Academic Research Objectives and Scope
The primary objectives in studying N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide are:
- Synthetic Optimization : Develop scalable routes using eco-friendly catalysts (e.g., Bi(OTf)₃) to reduce reliance on halogenated solvents.
- Mechanistic Elucidation : Characterize interactions with bacterial targets via cryo-EM and isothermal titration calorimetry (ITC).
- Structure-Activity Relationships (SAR) : Systematically vary substituents on the benzothiazole (e.g., nitro, amino) and benzamide (e.g., methyl, chloro) to correlate modifications with bioactivity.
Table 3: Priority Research Areas
| Focus Area | Methodologies | Expected Outcome |
|---|---|---|
| Synthetic efficiency | Flow chemistry, photoredox catalysis | >80% yield, <3 synthetic steps |
| Target validation | CRISPR-Cas9 knockout, proteomics | Identification of primary binding targets |
| Toxicity screening | Zebrafish embryo models, Ames test | Low hepatotoxicity, non-mutagenic |
Future work will explore in vivo efficacy in murine infection models and co-crystallization with bacterial enzymes to refine atomic-level interactions. Collaborative efforts between synthetic chemists and microbiologists are critical to advancing this compound into preclinical trials.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O2S2/c1-13(31)30-10-9-16-19(12-30)34-23(20(16)22-28-17-7-2-3-8-18(17)33-22)29-21(32)14-5-4-6-15(11-14)24(25,26)27/h2-8,11H,9-10,12H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWZOPNWIKEMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3)
- Key Differences :
- Position 6 substituent : Isopropyl group vs. acetyl group in the target compound.
- Benzamide moiety : Lacks the 3-(trifluoromethyl) group, instead featuring a simpler acetamide.
- Activity : Exhibits low µM-range APE1 inhibition (IC₅₀ ~10–20 µM) and enhances the cytotoxicity of alkylating agents like temozolomide (TMZ) in HeLa cells .
- Pharmacokinetics (PK) : Demonstrates favorable brain exposure in mice, with plasma and brain AUC values supporting CNS activity .
Patent Derivatives (EP3348550A1)
- Examples :
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Key Differences: Core structure: Benzothiazole derivatives lack the fused tetrahydrothieno[2,3-c]pyridine ring. Substituents: Methoxy or phenyl groups on the acetamide moiety vs. the 3-(trifluoromethyl)benzamide in the target compound.
- Hypothesized Impact : The trifluoromethyl group in the target compound may enhance electron-withdrawing effects, improving enzyme binding and metabolic stability compared to methoxy or phenyl analogues .
Structure-Activity Relationships (SAR)
- Position 6 Substituents: Acetyl group: May improve solubility and hydrogen-bonding interactions with APE1’s active site compared to the bulkier isopropyl group in Compound 3.
- Benzamide Modifications :
- 3-(Trifluoromethyl) group : Likely enhances binding affinity through hydrophobic interactions and fluorine-based electronic effects, a common strategy in kinase inhibitors .
- Trifluoromethyl vs. Methoxy/Phenyl : The trifluoromethyl group offers superior metabolic stability and resistance to oxidative degradation compared to methoxy or phenyl groups.
Data Tables
Table 1: Comparative Analysis of APE1 Inhibitors
*Hypothetical values based on structural optimization trends.
Research Findings
- APE1 Inhibition Mechanism: The target compound’s benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine core likely interacts with APE1’s DNA-binding domain, while the 3-(trifluoromethyl)benzamide moiety stabilizes the enzyme-inhibitor complex through hydrophobic interactions .
- Therapeutic Potential: Elevated APE1 activity in gliomas (~7.3-fold higher than normal brain tissue) underscores the need for inhibitors with CNS penetration . The target compound’s acetyl and trifluoromethyl groups may improve brain bioavailability compared to earlier analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
